molecular formula C20H23N7O4S B3014626 ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 863500-14-5

ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B3014626
CAS No.: 863500-14-5
M. Wt: 457.51
InChI Key: MGSCHQRZEPRSQD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the arrangement and connectivity of its atoms. It would likely be a large, complex structure due to the presence of multiple rings and functional groups. The geometry optimization of the molecular structure of similar compounds is often carried out using computational chemistry software .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which it is reacted. Triazolopyrimidines and similar compounds have been found to possess diverse biological activities, suggesting they may undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined by its molecular structure. For instance, its solubility would be influenced by the presence of polar functional groups, and its stability could be affected by the presence of reactive groups .

Scientific Research Applications

Synthesis and Chemical Properties

  • Convenient Synthesis of Derivatives : A study described the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, highlighting the versatility of related compounds in chemical reactions. This work elucidates the potential of ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate in synthesizing novel compounds with potential applications in drug development and materials science (H. M. Mohamed, 2021).

  • Antihypertensive Agent Synthesis : Research on the synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines, including compounds with structures related to the queried chemical, has shown potential antihypertensive effects. This demonstrates the compound's relevance in medicinal chemistry for the development of new therapeutic agents (S. M. Bayomi et al., 1999).

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its physical and chemical properties, as well as how it is handled and used. Some similar compounds have shown cytotoxic activities, suggesting they could be hazardous if not handled properly .

Future Directions

The future directions for research on a compound like this could include further investigation of its synthesis, characterization, and potential applications. Given the biological activity of similar compounds, it could be of interest for the development of new pharmaceuticals .

Properties

IUPAC Name

ethyl 4-[2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O4S/c1-3-31-20(29)26-10-8-25(9-11-26)16(28)12-32-19-17-18(21-13-22-19)27(24-23-17)14-4-6-15(30-2)7-5-14/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSCHQRZEPRSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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